![molecular formula C16H19NO4 B2970879 Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate CAS No. 887887-85-6](/img/structure/B2970879.png)
Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves specific reactions. For instance, it can be obtained by reacting salicylic aldehyde derivatives with ethyl diazoacetates in HBF₄ medium, followed by treatment with concentrated H₂SO₄ . Additionally, a related compound, ethyl 5-aminobenzofuran-2-carboxylate , can be synthesized by reducing the nitro group at the 5th position of the benzofuran ring .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Benzofuran Derivatives: Studies have focused on the synthesis of benzofuran derivatives due to their potential biological activities. For example, Gao et al. (2011) described the facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a one-pot reaction, highlighting the versatility of benzofuran compounds in chemical synthesis (Gao, Liu, Jiang, & Li, 2011).
Biological Activities
- Antitumor and Antiviral Activities: Mubarak et al. (2007) synthesized new benzofuran derivatives showing in vitro anti-HIV activities, demonstrating the potential of benzofuran compounds in developing antiviral drugs (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).
- Polymerization Properties: A study by Cappelli et al. (2007) explored benzofulvene derivatives related to benzofuran compounds, showing spontaneous thermoreversible polymerization and highlighting the importance of substituents in modulating polymer properties (Cappelli, Galeazzi, Giuliani, Anzini, Donati, Zetta, Mendichi, Aggravi, Giorgi, Paccagnini, & Vomero, 2007).
Pharmacological Effects
- Effects on Benzodiazepine Receptors: Research on ethyl β-carboline-3-carboxylate, a compound structurally related to benzofurans, has explored its binding to benzodiazepine receptors, offering insights into the neurochemical actions of benzofuran derivatives and their potential effects on the central nervous system (Braestrup & Nielsen, 1981).
properties
IUPAC Name |
ethyl 3-(3-methylbutanoylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-20-16(19)15-14(17-13(18)9-10(2)3)11-7-5-6-8-12(11)21-15/h5-8,10H,4,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOHRLDNPXVSES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-methylbutanamido)benzofuran-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.